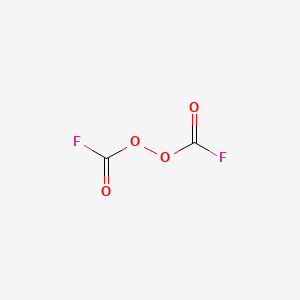
carbonofluoridoyloxy carbonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonofluoridoyloxy carbonofluoridate is a chemical compound with the molecular formula CFO2. It is a carbon oxohalide, which means it contains carbon, oxygen, and fluorine atoms. This compound is known for its high reactivity and unique properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonofluoridoyloxy carbonofluoridate can be synthesized through several methods. One common method involves the reaction of carbon monoxide with silver difluoride:
CO+2AgF2→CFO2+2Ag
This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the fluorination of carbon monoxide using various fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonofluoridoyloxy carbonofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and other fluorinated products.
Reduction: Reduction reactions can convert it into less oxidized forms, such as carbon monoxide.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, silver difluoride, and other halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carbon dioxide and fluorinated by-products.
Scientific Research Applications
Carbonofluoridoyloxy carbonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions involving fluorinated molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: this compound is used in the production of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which carbonofluoridoyloxy carbonofluoridate exerts its effects involves its high reactivity and ability to form strong bonds with other atoms. The compound can interact with various molecular targets, including enzymes and other proteins, altering their structure and function. These interactions can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbonyl fluoride (COF2): Similar in structure but contains only one fluorine atom.
Phosgene (COCl2): Contains chlorine atoms instead of fluorine, making it less reactive.
Carbonyl bromide (COBr2): Contains bromine atoms, which also affects its reactivity and properties.
Uniqueness
Carbonofluoridoyloxy carbonofluoridate is unique due to its high reactivity and the presence of multiple fluorine atoms. This makes it particularly useful in the synthesis of highly fluorinated compounds and materials, which have applications in various advanced technologies.
Properties
CAS No. |
692-74-0 |
|---|---|
Molecular Formula |
C2F2O4 |
Molecular Weight |
126.02 g/mol |
IUPAC Name |
carbonofluoridoyloxy carbonofluoridate |
InChI |
InChI=1S/C2F2O4/c3-1(5)7-8-2(4)6 |
InChI Key |
CONJKDHGYHRDOH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(OOC(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



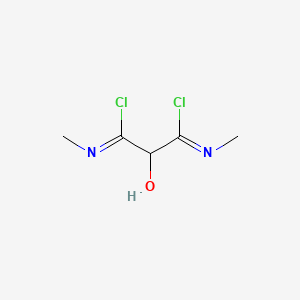
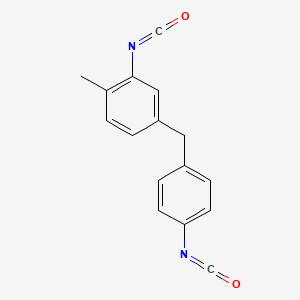
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
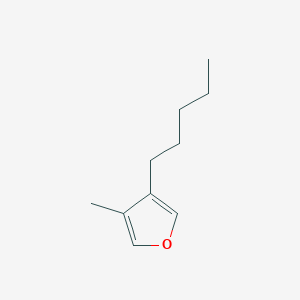

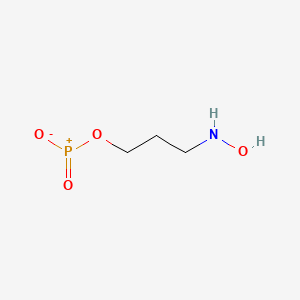
![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
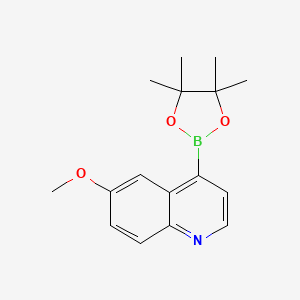
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
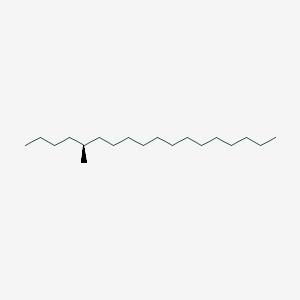
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
